1-Chloro-3-fluoro-2-isocyanatobenzene
Description
Significance of Aryl Isocyanates as Versatile Synthetic Intermediates
Aryl isocyanates, where the isocyanate group is attached to an aromatic ring, are particularly important intermediates in organic synthesis. rsc.orggoogle.com The aromatic moiety influences the electronic properties of the isocyanate group, modulating its reactivity and providing a scaffold for the construction of complex molecular architectures. These compounds are extensively used as electrophilic reagents, readily reacting with nucleophiles to form a diverse array of products such as amides, sulfonyl ureas, and various heterocyclic systems. rsc.orgresearchgate.net
The significance of aryl isocyanates is prominently highlighted in the polymer industry. Diisocyanates are the key monomers in the production of polyurethanes, a class of polymers with wide-ranging applications in foams, coatings, and elastomers. wikipedia.orgontosight.ai Beyond polymer science, aryl isocyanates are crucial in the synthesis of pharmaceuticals and agrochemicals. researchgate.netontosight.ai For example, the reactivity of the isocyanate group is exploited to create the carbamate (B1207046) structures essential to the functionality of herbicides like Chlorpropham. innospk.com Their ability to serve as precursors for diverse nitrogen-containing heterocycles also makes them valuable in multicomponent reactions, enabling the efficient, one-pot synthesis of complex molecules. rsc.org
Contextualization of Halogenated Aryl Isocyanates in Advanced Chemical Research
The introduction of halogen atoms onto the aromatic ring of aryl isocyanates creates a subclass of compounds with unique properties and enhanced utility in advanced chemical research. Halogenation can significantly alter the electronic and steric environment of the molecule, influencing its reactivity and providing sites for further functionalization. nih.gov Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals, where the inclusion of atoms like chlorine and fluorine can enhance biological activity, metabolic stability, and lipophilicity. nih.govnih.gov
In the context of aryl isocyanates, halogen substituents act as powerful electron-withdrawing groups, which can increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles. Furthermore, the presence of halogens provides synthetic handles for cross-coupling reactions, allowing for the construction of more elaborate molecular frameworks. rsc.org This dual functionality makes halogenated aryl isocyanates valuable building blocks in the discovery of new materials and bioactive molecules. noaa.gov Their unique reactivity profiles are explored in the synthesis of complex polymers, specialty chemicals, and as intermediates in the development of novel therapeutic agents. ontosight.ainih.gov
Scope and Importance of 1-Chloro-3-fluoro-2-isocyanatobenzene in Modern Chemical Science
This compound is a specific halogenated aryl isocyanate that serves as a specialized building block in modern organic synthesis. Its structure, featuring chlorine and fluorine atoms at positions ortho and meta to the isocyanate group, respectively, confers a distinct reactivity profile. This substitution pattern makes it a valuable intermediate for creating highly functionalized aromatic compounds.
Below is a table detailing the key chemical properties of this compound.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 720678-21-7 | synquestlabs.combldpharm.com |
| Molecular Formula | C₇H₃ClFNO | synquestlabs.com |
| Molecular Weight | 171.56 g/mol | synquestlabs.com |
| IUPAC Name | This compound | - |
| MDL Number | MFCD08444547 | synquestlabs.com |
| Physical Form | Solid | |
| SMILES String | Fc1cccc(Cl)c1N=C=O | |
| InChI Key | KMDUNDOCWFAOSP-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-fluoro-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDUNDOCWFAOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Chloro 3 Fluoro 2 Isocyanatobenzene
Phosgenation and Non-Phosgene Routes to Aryl Isocyanates
The conversion of an aromatic amine to an isocyanate is the pivotal step in synthesizing compounds like 1-chloro-3-fluoro-2-isocyanatobenzene. This transformation is dominated by phosgenation, the industry-standard method, but increasing safety and environmental concerns have driven research into phosgene-free alternatives. researchgate.netacs.org
The primary precursor for this compound is the corresponding aniline (B41778), 1-chloro-3-fluoro-2-aminobenzene. A common and logical synthetic route to this intermediate begins with a commercially available di-substituted benzene (B151609), such as 1-chloro-2-fluorobenzene (B165100).
This pathway involves two main steps:
Nitration: 1-chloro-2-fluorobenzene is subjected to electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. ontosight.ai The nitro group (-NO₂) is directed to the 3-position, yielding 1-chloro-2-fluoro-3-nitrobenzene (B1584535). The presence of the chlorine and fluorine atoms influences the regioselectivity of this reaction.
Reduction: The resulting nitro compound, 1-chloro-2-fluoro-3-nitrobenzene, is then reduced to the primary amine. This reduction is a standard transformation in organic synthesis and can be achieved using various methods, such as catalytic hydrogenation (e.g., using hydrogen gas with a palladium, platinum, or nickel catalyst) or chemical reduction with agents like iron filings in acidic medium or tin(II) chloride. chemrxiv.orggoogle.com This step yields the crucial intermediate, 1-chloro-3-fluoro-2-aminobenzene.
This nitration-reduction sequence is a well-established and industrially scalable method for preparing specifically substituted anilines from halogenated benzene precursors.
The phosgenation of 1-chloro-3-fluoro-2-aminobenzene is the most direct and widely used industrial method to produce this compound. acs.org The process involves reacting the amine with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene (B27547). The reaction typically proceeds in an inert solvent, such as o-dichlorobenzene or toluene (B28343).
Where R is the 1-chloro-3-fluorophenyl group. The process is generally carried out in two stages:
Cold Phosgenation: The amine solution is reacted with excess phosgene at low temperatures (0-50 °C). This step forms an intermediate carbamoyl (B1232498) chloride (R-NHCOCl) and an amine hydrochloride salt.
Hot Phosgenation: The reaction mixture is heated to higher temperatures (typically >100 °C) to decompose the carbamoyl chloride into the final isocyanate and hydrogen chloride (HCl).
The use of excess phosgene is crucial to maximize the yield of the isocyanate and prevent the formation of byproduct ureas, which can arise from the reaction of the isocyanate product with unreacted starting amine. acs.org Gas-phase phosgenation, where the amine and phosgene are reacted at high temperatures (>300 °C), is another industrial method that can offer rapid reaction times. acs.org
A laboratory-scale alternative involves using triphosgene (bis(trichloromethyl) carbonate), a solid and safer phosgene source, in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl formed. beilstein-journals.orgnih.gov
In response to the high toxicity of phosgene, several phosgene-free synthetic routes have been developed. researchgate.net These methods represent a promising avenue for the greener production of isocyanates. acs.org For this compound, the most relevant phosgene-free method is the thermal decomposition of a corresponding carbamate (B1207046) precursor.
This process involves two steps:
Carbamate Formation: The precursor amine, 1-chloro-3-fluoro-2-aminobenzene, is first converted into a carbamate. This can be achieved by reacting the amine with reagents like dimethyl carbonate or by the oxidative carbonylation of the amine. acs.orgresearchgate.net
Thermal Decomposition: The resulting N-(1-chloro-3-fluorophenyl)carbamate is then heated, often in the presence of a catalyst, to yield the desired isocyanate and an alcohol byproduct. researchgate.net This decomposition is an equilibrium reaction and is typically performed at high temperatures (150-400 °C). researchgate.net Various catalysts, including metal oxides and salts, have been investigated to lower the required decomposition temperature and improve selectivity. researchgate.net
Another potential phosgene-free route is the reductive carbonylation of 1-chloro-2-fluoro-3-nitrobenzene with carbon monoxide, often using a transition metal catalyst, which can directly or indirectly yield the isocyanate. researchgate.net
Regioselective Halogenation Strategies for Aromatic Precursors
While the nitration-reduction pathway is often the most straightforward, alternative strategies involving the direct, regioselective introduction of halogen atoms onto an aromatic ring can also be employed to synthesize the necessary precursors. For example, a synthetic pathway could start with a differently substituted aniline, such as o-fluoroaniline. A patented process describes a sequence of bromination with N-bromosuccinimide (NBS) followed by chlorination with N-chlorosuccinimide (NCS) to introduce halogens at specific positions. A final hydrogenation step can then be used to remove a directing halogen (like bromine), yielding the desired substitution pattern, in this case, 2-chloro-6-fluoroaniline (B1301955). google.com Such multi-step sequences involving protection, directed halogenation, and deprotection/dehalogenation offer synthetic flexibility but can be more complex and less atom-economical than the nitration-reduction route.
Optimization of Reaction Conditions and Yields for Industrial and Laboratory Scales
Optimizing the synthesis of this compound is critical for ensuring high yield, purity, and process safety on both laboratory and industrial scales. Key parameters for optimization in the phosgenation process include:
| Parameter | Laboratory Scale Considerations | Industrial Scale Considerations |
| Reagent Ratio | Use of triphosgene may be preferred for safety. Precise stoichiometry with a slight excess of the phosgenating agent is controlled via careful addition. | A significant excess of phosgene is typically used to minimize urea (B33335) byproducts and drive the reaction to completion. The phosgene-to-amine ratio is a critical control parameter. nih.gov |
| Temperature | Reactions are often run at low temperatures initially (e.g., 0 °C) followed by gentle reflux to ensure controlled reaction and safety. beilstein-journals.orgnih.gov | Two-stage temperature profile ("cold" and "hot" phosgenation) is employed to manage reaction kinetics and intermediate decomposition. Gas-phase reactions may occur at >300 °C. acs.org |
| Solvent | Inert solvents like dichloromethane (B109758) or toluene are common. | High-boiling inert solvents like o-dichlorobenzene are used to facilitate the high temperatures required for the "hot" phosgenation step and subsequent distillation. google.com |
| Mixing | Efficient magnetic or mechanical stirring is sufficient. | Specialized reactors, such as jet mixers or high-gravity rotating bed reactors, are used to ensure rapid and efficient mixing of the amine and phosgene streams, which is crucial for minimizing side reactions. nih.gov |
| Pressure | Reactions are typically run at atmospheric pressure. | May be run under slight pressure to control boiling points and reagent flow. Phosgene-free carbamate decomposition often occurs under reduced pressure to remove the alcohol byproduct and shift the equilibrium. google.com |
For phosgene-free routes, optimization focuses on catalyst selection for carbamate decomposition, reaction temperature, and efficient removal of the alcohol byproduct to drive the reaction towards the isocyanate product. researchgate.netgoogle.com
Isolation and Purification Techniques for this compound
The purification of aryl isocyanates is crucial to remove unreacted starting materials, catalysts, solvents, and byproducts. The high reactivity of the isocyanate group necessitates careful handling during purification to prevent polymerization or degradation.
The primary method for purifying this compound is fractional distillation . google.comjustia.com Given the high boiling point of halogenated aryl isocyanates and their thermal sensitivity, this is almost always performed under reduced pressure (vacuum distillation). A typical industrial purification train involves several steps:
Phosgene and Solvent Removal: The crude reaction mixture is first distilled to remove residual phosgene, HCl, and the bulk of the reaction solvent (e.g., o-dichlorobenzene). google.comjustia.com
Product Distillation: The resulting crude isocyanate is then distilled, often in a separate column, to separate the pure isocyanate product from non-volatile, high-boiling residues. These residues consist of polymeric materials and byproduct ureas. google.com
Residue Treatment: The distillation heel, or "tar," which can still contain a significant amount of product, may be treated with a stripping agent or a "tar-thinning" agent to recover additional isocyanate. google.com
For high-purity applications, techniques like crystallization may be employed, although this is less common for liquid isocyanates. The final product purity is typically assessed by methods such as gas chromatography (GC) and measurement of the hydrolyzable chlorine content.
Reactivity and Mechanistic Studies of 1 Chloro 3 Fluoro 2 Isocyanatobenzene
Nucleophilic Addition Reactions of the Isocyanate Moiety
The isocyanate group is characterized by its susceptibility to nucleophilic addition. The carbon atom of the N=C=O group is electron-deficient and serves as the primary site for attack by nucleophiles. This reaction is fundamental to the formation of a variety of important chemical structures.
The reaction of isocyanates with nucleophiles such as amines, alcohols, and thiols is a well-established method for the synthesis of ureas, carbamates, and thiocarbamates, respectively. While 1-Chloro-3-fluoro-2-isocyanatobenzene is anticipated to undergo these transformations, specific studies detailing these reactions with a comprehensive range of nucleophiles are not readily found in peer-reviewed literature.
The general schemes for these reactions are as follows:
Urea (B33335) Formation: The reaction with primary or secondary amines yields substituted ureas. The nitrogen atom of the amine attacks the isocyanate carbon, followed by proton transfer to the isocyanate nitrogen.
R-N=C=O + R'NH₂ → R-NH-C(=O)-NH-R'
Carbamate (B1207046) Formation: In the presence of an alcohol, the oxygen atom acts as the nucleophile, leading to the formation of a carbamate (urethane) linkage.
R-N=C=O + R'OH → R-NH-C(=O)-O-R'
Thiocarbamate Formation: Similarly, thiols react to form thiocarbamates, with the sulfur atom being the nucleophilic species.
R-N=C=O + R'SH → R-NH-C(=O)-S-R'
While data for the specific substrate this compound is scarce, related research on isomeric compounds, such as 3-chloro-2-fluoroaniline (B1295074) derivatives, demonstrates the successful synthesis of complex ureas, indicating the general feasibility of such reactions on a chloro-fluorinated phenyl ring. nih.gov
Table 1: Expected Products from Nucleophilic Addition to this compound This table is illustrative of expected products based on general isocyanate reactivity, as specific experimental data for this compound is not available.
| Nucleophile | Nucleophile Structure | Product Class | Expected Product Name |
| Ammonia | NH₃ | Urea | N-(2-Chloro-6-fluorophenyl)urea |
| Ethanol | CH₃CH₂OH | Carbamate | Ethyl (2-chloro-6-fluorophenyl)carbamate |
| Ethanethiol | CH₃CH₂SH | Thiocarbamate | S-Ethyl (2-chloro-6-fluorophenyl)thiocarbamate |
| Aniline (B41778) | C₆H₅NH₂ | Urea | 1-(2-Chloro-6-fluorophenyl)-3-phenylurea |
The addition of nucleophiles to isocyanates can be accelerated through catalysis. Tertiary amines and organometallic compounds, such as tin derivatives (e.g., dibutyltin (B87310) dilaurate), are commonly employed to increase the reaction rate, particularly with less reactive nucleophiles like alcohols. organic-chemistry.orggoogle.com The mechanism of catalysis often involves the activation of either the isocyanate or the nucleophile. For instance, a tertiary amine can form a complex with the isocyanate, increasing its electrophilicity.
While general principles of catalysis are broadly applicable to isocyanate chemistry, specific research focusing on the optimization of catalytic conditions for nucleophilic additions to this compound has not been identified in the surveyed literature. The selection of an appropriate catalyst would depend on the specific nucleophile and desired reaction conditions.
Cycloaddition Chemistry for Heterocyclic Ring Construction
Isocyanates can participate in cycloaddition reactions, where the C=N or C=O double bonds of the isocyanate group react with unsaturated compounds to form heterocyclic rings. These reactions are valuable tools in synthetic organic chemistry.
The reaction of isocyanates with electron-rich olefins can lead to the formation of β-lactams (2-azetidinones) via a [2+2] cycloaddition pathway. Similarly, reaction with ketenes can produce 1,3-oxazetidinones. These reactions are often promoted by Lewis acids or proceed under thermal conditions. There are no specific documented examples of this compound undergoing [2+2] cycloaddition reactions in the available scientific literature.
Isocyanates can also act as dienophiles in Diels-Alder or hetero-Diels-Alder reactions. When reacting with a 1,3-diene, the C=N bond of the isocyanate can participate in a [4+2] cycloaddition to yield a six-membered heterocyclic ring. These reactions are a powerful method for constructing complex nitrogen-containing molecules. However, literature detailing the participation of this compound as a dienophile in [4+2] cycloaddition reactions is not available. Studies on other isocyanates, such as chlorosulphonyl isocyanate, show that reactions with cyclic 1,3-dienes are possible, though the reaction pathway can be complex. rsc.org
In the absence of other nucleophiles, isocyanates can undergo self-condensation reactions. The most common of these is the trimerization to form a highly stable, six-membered 1,3,5-triazine-2,4,6-trione ring, known as an isocyanurate. This reaction is typically catalyzed by bases, phosphines, or specific metal catalysts.
Another potential reaction is the formation of a biuret. This occurs when an isocyanate molecule reacts with a urea molecule (formed, for example, from the reaction of the isocyanate with trace water). The urea's nitrogen atom acts as a nucleophile, attacking a second molecule of the isocyanate.
Systematic studies investigating the propensity of this compound to form isocyanurates or biurets under various conditions have not been found in the public domain.
Influence of Aromatic Halogen Substituents on Isocyanate Reactivity and Selectivity
Electronic Effects of Chlorine and Fluorine on Reaction Pathways
The electronic nature of the aromatic ring plays a crucial role in determining the reactivity of the attached isocyanate functional group. In the case of this compound, both chlorine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the benzene (B151609) ring and, consequently, increases the electrophilicity of the carbon atom in the isocyanate group (-N=C=O).
The chlorine atom at the ortho position and the fluorine atom at the meta position both contribute to this electron withdrawal. Generally, electron-withdrawing substituents on the aromatic ring enhance the reactivity of the isocyanate group towards nucleophiles. aidic.it This is because the increased partial positive charge on the isocyanate carbon makes it a more favorable target for attack by electron-rich species.
The interplay of these electronic effects can be summarized in the following table, which illustrates the expected impact on the reactivity of the isocyanate group compared to an unsubstituted phenyl isocyanate.
| Substituent | Position | Electronic Effect | Influence on Isocyanate Carbon Electrophilicity | Predicted Effect on Reactivity |
|---|---|---|---|---|
| Chlorine | ortho (2) | Strong -I, Weak +R | Increase | Activating |
| Fluorine | meta (3) | Strong -I | Increase | Activating |
Steric Hindrance Considerations in Substituted Aryl Isocyanates
The presence of a substituent at the ortho position to the isocyanate group can introduce significant steric hindrance, which can impede the approach of a nucleophile to the electrophilic carbon of the isocyanate. aidic.it In this compound, the chlorine atom is situated at the ortho position.
This steric hindrance can lead to a decrease in the reaction rate compared to a para-substituted or unsubstituted aryl isocyanate, where the reaction site is more accessible. aidic.it The bulkiness of the attacking nucleophile will also play a critical role; larger nucleophiles will be more affected by the steric shielding of the ortho-chlorine atom.
Therefore, a balance exists between the activating electronic effect of the ortho-chlorine and its deactivating steric effect. The net effect on the reaction rate will depend on the specific reaction conditions and the nature of the nucleophile. For instance, reactions with small nucleophiles might be dominated by the electronic activation, while reactions with bulky nucleophiles could be significantly slowed by steric hindrance.
The following table outlines the general considerations for the steric effects of the ortho-chlorine substituent.
| Substituent | Position | Effect | Influence on Nucleophilic Attack | Predicted Effect on Reaction Rate |
|---|---|---|---|---|
| Chlorine | ortho (2) | Steric Hindrance | Impedes approach of nucleophile | Deactivating (rate reduction) |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses
Kinetic studies of similar aryl isocyanates, such as phenyl isocyanate, have shown that the reactions with alcohols to form urethanes often follow second-order kinetics. osti.gov The rate of reaction is influenced by factors such as the solvent, temperature, and the presence of catalysts. For instance, the hydrolysis of phenyl isocyanate is subject to general base catalysis. rsc.org
Spectroscopic techniques are invaluable for elucidating the mechanisms of isocyanate reactions. Infrared (IR) spectroscopy is particularly useful for monitoring the progress of these reactions. The characteristic strong absorption band of the isocyanate group appears in the range of 2250-2275 cm⁻¹. The disappearance of this band and the appearance of new bands corresponding to the product (e.g., the C=O stretch of a urethane) can be used to follow the reaction kinetics.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, would be instrumental in characterizing the reactants, intermediates, and final products of reactions involving this compound. ¹⁹F NMR, in particular, would be a sensitive probe for monitoring changes in the electronic environment of the fluorine atom throughout the reaction.
Although no specific studies have been published, a hypothetical kinetic study could be designed to compare the reaction rates of this compound with a series of nucleophiles of varying steric bulk. The results of such a study would provide quantitative insight into the balance between the electronic activation and steric hindrance conferred by the halogen substituents.
The following table summarizes the key analytical techniques and their expected application in studying the reaction mechanisms of this compound.
| Analytical Technique | Application | Information Gained |
|---|---|---|
| Infrared (IR) Spectroscopy | Monitoring reaction progress | Disappearance of isocyanate peak (~2270 cm⁻¹), appearance of product peaks |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation of reactants and products | Confirmation of product structure, monitoring changes in chemical shifts |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Product identification and quantification | Separation and identification of reaction components |
| Kinetic Studies (e.g., using UV-Vis or IR) | Determination of reaction rates and orders | Quantitative data on the influence of substituents and reaction conditions |
Applications of 1 Chloro 3 Fluoro 2 Isocyanatobenzene in Advanced Organic Synthesis
Utilization as a Key Building Block in Polymer Chemistry
The isocyanate group is the cornerstone of polyurethane and polyurea chemistry. The reactivity of the isocyanate moiety in 1-chloro-3-fluoro-2-isocyanatobenzene, modulated by the presence of ortho-chloro and meta-fluoro substituents, makes it a candidate for the synthesis of specialized polymers with unique properties.
Synthesis of Novel Polymeric Materials (e.g., Polyurethanes, Polyureas)
The reaction of diisocyanates with polyols or polyamines forms the basis of polyurethane and polyurea production, respectively. While direct studies involving this compound are not prevalent, the principles of polymer chemistry allow for the extrapolation of its potential. The incorporation of this halogenated isocyanate into a polymer backbone would be expected to impart properties such as increased thermal stability, flame retardancy, and chemical resistance due to the strong C-Cl and C-F bonds.
The synthesis would proceed via the nucleophilic addition of a hydroxyl (from a polyol) or an amine (from a polyamine) group to the electrophilic carbon of the isocyanate. The presence of an ortho-chloro group may sterically hinder the approach of the nucleophile, potentially requiring more forcing reaction conditions or specific catalysts to achieve high conversion.
Table 1: Potential Monomers for Polymerization with this compound
| Monomer Type | Example Monomer | Resulting Polymer | Potential Properties |
| Diol | Ethylene Glycol | Polyurethane | Enhanced thermal stability, chemical resistance |
| Diamine | Hexamethylenediamine | Polyurea | Improved flame retardancy, rigidity |
| Polyether Polyol | Polyethylene glycol | Polyurethane | Modified hydrophilicity, biocompatibility |
| Polyester Polyol | Polycaprolactone | Polyurethane | Increased durability, abrasion resistance |
Exploration of Polymerization Kinetics and Thermodynamics
The kinetics of polymerization involving this compound would be significantly influenced by its electronic and steric profile. The electron-withdrawing nature of the chlorine and fluorine atoms would increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. However, the steric bulk of the ortho-chloro group would likely decrease the reaction rate compared to an un-substituted or para-substituted isocyanate.
Precursor in Medicinal Chemistry for Biologically Active Agents
The inclusion of chlorine and fluorine atoms in pharmaceutical compounds is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifunctional nature of this compound makes it a valuable scaffold for the synthesis of novel, biologically active molecules.
Construction of Pharmaceutical Intermediates
The isocyanate group is a versatile handle for the introduction of a urea (B33335) or carbamate (B1207046) linkage, which are common motifs in pharmaceutical agents. By reacting this compound with an amine- or hydroxyl-containing molecule of interest, a diverse range of intermediates can be synthesized. For instance, reaction with an amino acid ester would yield a peptidomimetic precursor, while reaction with a heterocyclic amine could generate a scaffold for kinase inhibitors.
A key example of the utility of a closely related scaffold is found in patent literature describing the synthesis of MEK inhibitors for cancer therapy. A derivative, specifically methyl N-[(2S)-1-({4-[3-(5-chloro-2-fluoro-3-methanesulfonamidophenyl)-1H-pyrazol-1-yl]pyrimidin-2-yl}amino)propan-2-yl]carbamate, highlights the importance of the 2-fluoro-3-aminophenyl scaffold, which can be derived from the corresponding isocyanate. googleapis.com
Design and Synthesis of Drug Candidate Scaffolds
The 1-chloro-3-fluoro-2-aminobenzene core (accessible via hydrolysis of the isocyanate) is a valuable starting point for the construction of more complex drug scaffolds. The differential reactivity of the aromatic positions allows for selective functionalization. For example, the amino group can be acylated, alkylated, or used in cyclization reactions to build heterocyclic systems.
The presence of the halogen atoms can also be exploited for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity. This multi-handle approach allows for the rapid generation of a library of compounds for screening against various biological targets.
Table 2: Potential Reactions of this compound in Medicinal Chemistry
| Reagent | Reaction Type | Resulting Functional Group | Potential Application |
| Amine (R-NH2) | Nucleophilic Addition | Urea | Kinase Inhibitors, Enzyme Blockers |
| Alcohol (R-OH) | Nucleophilic Addition | Carbamate | Prodrugs, Bioconjugates |
| Water (H2O) | Hydrolysis | Amine | Precursor for Heterocycle Synthesis |
| Grignard Reagent | Nucleophilic Addition | Amide | Diverse Scaffold Synthesis |
Intermediate in Agrochemical Development
The principles that make halogenated compounds valuable in pharmaceuticals also apply to agrochemicals, where they can enhance potency, selectivity, and environmental persistence. While direct evidence of this compound's use in this sector is scarce, its structure is analogous to other known agrochemical intermediates.
For example, the related compound 1-chloro-3-isocyanatobenzene is a known precursor to the herbicide Chlorpropham. This suggests that this compound could similarly be used to synthesize novel herbicides, fungicides, or insecticides. The reaction of the isocyanate with various alcohols or amines would produce carbamate or urea derivatives, respectively. These classes of compounds are well-represented in the agrochemical field. The specific substitution pattern of the aromatic ring would likely modulate the biological activity and target specificity of the resulting products.
Synthesis of Fluorine-Containing Agrochemical Compounds
There is currently a notable absence of specific, publicly available research detailing the direct application of this compound in the synthesis of fluorine-containing agrochemical compounds. While isocyanates, in general, are recognized as important intermediates in the production of various pesticides, including herbicides, insecticides, and fungicides, the role of this particular fluorinated and chlorinated isocyanate is not well-documented in scientific journals or patent literature.
The general synthesis of certain agrochemicals, such as carbamate herbicides, often involves the reaction of an isocyanate with an alcohol. For instance, the structurally related compound, 1-chloro-3-isocyanatobenzene, serves as a precursor to the herbicide Chlorpropham. This suggests a potential, though unconfirmed, utility for this compound in creating novel agrochemicals where the specific arrangement of halogen atoms could impart desired biological activity and physicochemical properties.
| Reactant | Functional Group | Resulting Linkage | Class of Agrochemical |
|---|---|---|---|
| Alcohol | -OH | Carbamate | Herbicides, Fungicides |
| Amine | -NH2 | Urea | Herbicides, Insecticides |
| Thiol | -SH | Thiocarbamate | Herbicides |
Structure-Activity Relationship Studies for Agrochemical Targets
A thorough review of available literature indicates a lack of specific structure-activity relationship (SAR) studies centered on derivatives of this compound for agrochemical targets. SAR studies are crucial in the field of agrochemical research for optimizing the efficacy of a lead compound by modifying its chemical structure.
The introduction of fluorine and chlorine atoms into a molecule can significantly impact its biological activity by altering factors such as its lipophilicity, metabolic stability, and binding affinity to target proteins. The specific substitution pattern of this compound would be expected to confer unique properties to its derivatives. However, without experimental data from SAR studies, any discussion of its potential advantages or disadvantages in agrochemical design remains speculative.
| Substituent | Potential Effect on Bioactivity | Physicochemical Impact |
|---|---|---|
| Fluorine | Can increase metabolic stability and binding affinity. | Increases lipophilicity and alters electronic properties. |
| Chlorine | Often enhances biological activity. | Increases lipophilicity and provides a site for metabolic transformation. |
| Isocyanate | Serves as a reactive handle for derivatization. | Highly electrophilic, enabling formation of various covalent bonds. |
Role in Specialty Chemicals and Functional Materials Production
Detailed information regarding the role of this compound in the production of specialty chemicals and functional materials is not extensively covered in the available scientific and technical literature. Isocyanates are fundamental building blocks in polymer chemistry, particularly in the synthesis of polyurethanes. The incorporation of fluorine atoms into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy.
Theoretically, this compound could be utilized as a monomer or a modifying agent in the synthesis of specialty polymers. Its monofunctional isocyanate group would likely make it suitable as a chain-terminating agent or for grafting onto a polymer backbone to introduce the chloro- and fluoro-substituted phenyl group, thereby modifying the surface properties or other characteristics of the material. However, specific examples or research findings of such applications are not present in the reviewed sources.
Computational Chemistry and Theoretical Investigations of 1 Chloro 3 Fluoro 2 Isocyanatobenzene
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
DFT studies are fundamental to modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like 1-Chloro-3-fluoro-2-isocyanatobenzene, DFT could provide significant insights.
Analysis of Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy and shape of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, the HOMO would likely be distributed over the benzene (B151609) ring and the isocyanate group, while the LUMO would be centered on the electron-deficient areas, influenced by the electronegative chlorine, fluorine, and isocyanate groups. A data table showing the HOMO-LUMO energy gap would quantify its kinetic stability and chemical reactivity. However, no such data has been published.
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on a molecule's surface. For this compound, it would be expected to show negative potential (red/yellow) around the electronegative fluorine, chlorine, and oxygen atoms, and positive potential (blue) around the hydrogen atoms and the carbon of the isocyanate group. This information is vital for understanding intermolecular interactions and predicting sites for nucleophilic or electrophilic attack. A detailed analysis would involve calculating the partial atomic charges on each atom, but this information is not available in the current body of scientific literature.
Mechanistic Pathway Elucidation through Transition State Calculations
The isocyanate group is highly reactive, readily participating in nucleophilic addition reactions. Theoretical calculations could be employed to model the reaction of this compound with various nucleophiles (e.g., alcohols, amines). By calculating the energies of reactants, products, and, crucially, the transition states, chemists can determine the most likely reaction pathways and predict reaction rates. Such studies would be invaluable for synthetic chemists working with this compound, but they have not yet been reported.
Conformational Analysis and Intramolecular Interactions
The orientation of the isocyanate group relative to the benzene ring can influence the molecule's properties. Conformational analysis would involve calculating the energy of the molecule as the dihedral angle between the isocyanate group and the ring is varied. This would reveal the most stable conformation and the energy barriers to rotation. Additionally, such analysis could identify any significant intramolecular interactions, such as hydrogen bonding or steric hindrance, between the substituents. Currently, there is no published data on the conformational preferences of this compound.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods are frequently used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound. While experimental spectra for this compound may exist in commercial databases, a comparative study with theoretically predicted values has not been published, which would provide a deeper understanding of its structural and electronic features.
In Silico Screening and Virtual Design of Derivatives
In silico (computer-based) screening allows for the rapid evaluation of a large number of virtual compounds. Starting with the this compound scaffold, derivatives with different substituents could be designed and their properties (e.g., reactivity, potential biological activity) predicted computationally. This approach can accelerate the discovery of new molecules with desired characteristics. However, without foundational computational studies on the parent molecule, the potential for virtual screening of its derivatives remains untapped.
Advanced Spectroscopic and Analytical Characterization Techniques for Research on 1 Chloro 3 Fluoro 2 Isocyanatobenzene Derivatives
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of novel compounds derived from 1-Chloro-3-fluoro-2-isocyanatobenzene. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule, a critical step in the identification of newly synthesized derivatives.
In research involving this isocyanate, HRMS is employed to:
Confirm Molecular Formula: By comparing the experimentally determined accurate mass with the theoretical mass calculated for a proposed structure, researchers can confidently establish the molecular formula of their target compounds.
Analyze Fragmentation Patterns: Through techniques like tandem mass spectrometry (MS/MS), molecules are fragmented in a controlled manner. The resulting fragment ions provide valuable structural information, helping to piece together the connectivity of atoms within the molecule. This is particularly useful for distinguishing between isomers that have the same molecular formula but different structural arrangements.
For instance, in the analysis of a reaction product of this compound, HRMS can differentiate between the desired product and potential side-products by their exact masses and unique fragmentation signatures.
| Technique | Application in this compound Research | Key Data Obtained |
| HRMS | Determination of elemental composition of new derivatives. | Accurate mass, Molecular formula. |
| Tandem MS (MS/MS) | Structural elucidation through controlled fragmentation. | Fragment ion masses, Structural connectivity. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Variable Temperature NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules in solution. For complex derivatives of this compound, advanced NMR techniques are often necessary.
Two-Dimensional (2D) NMR Spectroscopy provides correlation maps that reveal interactions between different nuclei within a molecule, offering insights that are not available from standard one-dimensional (1D) spectra. harvard.edu
COSY (Correlation Spectroscopy): Identifies spin-spin coupling between protons, typically on adjacent carbon atoms, helping to establish connectivity within molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C, to assign protons to their respective carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons that are close to each other, providing information about the three-dimensional structure and stereochemistry of the molecule.
Variable Temperature (VT) NMR is employed to study dynamic processes, such as conformational changes or chemical exchange, that may occur in derivatives of this compound. By recording spectra at different temperatures, researchers can "freeze out" or accelerate these processes, leading to a better understanding of the molecule's behavior in solution.
| NMR Technique | Purpose | Information Gained |
| COSY | Identify proton-proton couplings. | H-H connectivity. |
| HSQC | Correlate protons to directly attached carbons. | C-H one-bond connectivity. |
| HMBC | Correlate protons to carbons over multiple bonds. | Long-range C-H connectivity. |
| NOESY | Identify protons that are close in space. | 3D structure and stereochemistry. |
| VT-NMR | Study dynamic processes. | Conformational changes, rotational barriers. |
Studies on related isocyanate compounds have successfully used 2D NMR techniques, such as ¹⁵N-¹H HETCOR (Heteronuclear Correlation), to identify reaction products like ureas and biurets in complex matrices. polymersynergies.netresearchgate.net These methods are directly applicable to the study of derivatives of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Isocyanate Group Detection and Reaction Monitoring
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. azom.com For research involving this compound, it is particularly valuable for its ability to detect the characteristic isocyanate (-N=C=O) group. researchgate.net
The isocyanate functional group exhibits a strong and sharp absorption band in a relatively uncongested region of the infrared spectrum, typically between 2250 and 2285 cm⁻¹. This distinct peak serves as a clear diagnostic marker for the presence of the isocyanate.
FTIR is widely used for:
Reaction Monitoring: The progress of reactions involving the isocyanate group can be monitored in real-time by observing the decrease in the intensity of the -N=C=O absorption band. researchgate.net This allows for the determination of reaction kinetics and endpoints.
Product Characterization: The disappearance of the isocyanate peak and the appearance of new peaks corresponding to the newly formed functional groups (e.g., urethane, urea) confirm the successful transformation of the starting material. azom.com
| Spectral Region (cm⁻¹) | Functional Group | Significance in Research |
| 2250 - 2285 | Isocyanate (-N=C=O) | Detection of starting material and reaction monitoring. |
| ~1700 | Urethane/Urea (B33335) (C=O) | Confirmation of product formation. azom.com |
| ~3300 | N-H (Urethane/Urea) | Confirmation of product formation. |
Chromatographic Techniques (e.g., HPLC, GC-MS) for Mixture Separation and Product Analysis
Chromatographic techniques are essential for the separation, purification, and analysis of complex reaction mixtures that are common in synthetic chemistry.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. lcms.cz For derivatives of this compound, which are often non-volatile, HPLC is the method of choice for:
Purity Assessment: Determining the purity of a synthesized compound.
Reaction Monitoring: Tracking the consumption of reactants and the formation of products over time.
Preparative Purification: Isolating and purifying the desired product from a reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the parent isocyanate may be reactive under GC conditions, many of its less reactive derivatives can be analyzed by this method. GC-MS is particularly useful for:
Separation of Isomers: Resolving and identifying isomeric byproducts that may be difficult to distinguish by other means. chromforum.org
Analysis of Volatile Side-Products: Identifying low molecular weight compounds formed during a reaction.
| Technique | Primary Use | Sample Requirements |
| HPLC | Separation and purification of non-volatile compounds. | Soluble in a suitable mobile phase. |
| GC-MS | Separation and identification of volatile, thermally stable compounds. | Volatile and thermally stable. |
X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives and Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.
For derivatives of this compound that can be grown as single crystals, X-ray crystallography can provide invaluable information, such as:
Absolute Structure Confirmation: Unambiguously confirming the connectivity and stereochemistry of a newly synthesized compound.
Conformational Analysis: Revealing the preferred conformation of the molecule in the solid state.
Intermolecular Interactions: Identifying and characterizing non-covalent interactions, such as hydrogen bonding and halogen bonding, which govern the packing of molecules in the crystal lattice.
While obtaining suitable crystals can be a challenge, the detailed structural information provided by X-ray crystallography is unparalleled and serves as the ultimate proof of structure for novel compounds. researchgate.net
Green Chemistry Principles in the Synthesis and Application of 1 Chloro 3 Fluoro 2 Isocyanatobenzene
Development of More Sustainable Synthetic Routes
The cornerstone of greening the synthesis of 1-chloro-3-fluoro-2-isocyanatobenzene lies in moving away from the conventional phosgene-based route. Phosgene (B1210022) is an extremely toxic gas, and its use necessitates stringent safety measures and generates corrosive hydrogen chloride (HCl) as a byproduct. researchgate.netgoogle.com Non-phosgene pathways represent a significant advancement in sustainable isocyanate production. researchgate.netresearchgate.net These routes typically proceed through a two-step process: the formation of a carbamate (B1207046) intermediate from the corresponding aniline (B41778) (2-chloro-6-fluoroaniline), followed by the thermal decomposition of the carbamate to yield the desired isocyanate. researchgate.netresearchgate.net
Greener carbonylating agents such as dimethyl carbonate (DMC), urea (B33335), and even carbon dioxide (CO2) are being explored as substitutes for phosgene. epa.govrsc.org The reaction of 2-chloro-6-fluoroaniline (B1301955) with DMC, for instance, can produce the corresponding methyl N-(2-chloro-6-fluorophenyl)carbamate, which upon heating, yields this compound and regenerates methanol. This process avoids the use of phosgene and the production of HCl, aligning with the principles of preventing the formation of hazardous substances. researchgate.netresearchgate.net
Reduction of Solvent Usage and Preference for Green Solvents
The choice of solvent plays a critical role in the environmental footprint of a chemical process. patsnap.com Traditional syntheses of isocyanates often utilize chlorinated hydrocarbons or aromatic solvents, which pose environmental and health risks. google.com Green chemistry encourages the use of safer, more environmentally friendly solvents, or ideally, solvent-free conditions.
| Solvent | Classification | Key Advantages | Potential Disadvantages |
|---|---|---|---|
| Toluene (B28343) | Traditional | Good solvency for reactants | Volatile organic compound (VOC), toxic |
| Dichloromethane (B109758) | Traditional | Effective reaction medium | Suspected carcinogen, environmental pollutant |
| Dimethyl Carbonate (DMC) | Green | Low toxicity, biodegradable, can act as both reactant and solvent | Higher reaction temperatures may be required |
| Supercritical CO2 | Green | Non-toxic, non-flammable, easy product separation | Requires high-pressure equipment |
| Ionic Liquids | Green | Low volatility, recyclable, tunable properties | Higher cost, potential toxicity and biodegradability concerns |
Catalytic Processes to Enhance Efficiency and Selectivity
Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction rates, improve selectivity, and reduce energy consumption. researchgate.net In the non-phosgene synthesis of this compound, catalysts are crucial for both the formation of the carbamate intermediate and its subsequent thermal decomposition.
For the synthesis of N-aryl carbamates from anilines and dialkyl carbonates, various catalysts, including metal oxides, have been shown to be effective. google.com These catalysts can enhance the reaction rate and allow for milder reaction conditions. In the thermal decomposition of the carbamate to the isocyanate, catalysts such as metal oxides and supported metal catalysts can lower the required temperature, which in turn reduces energy consumption and minimizes the formation of byproducts. researchgate.netgoogle.com The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled, further improving the sustainability of the process.
| Reaction Step | Catalyst Type | Examples | Benefits |
|---|---|---|---|
| Carbamate Formation (from aniline and DMC) | Mixed Metal Oxides | CeO2-ZrO2, ZnO-Al2O3 | High activity and selectivity, potential for recyclability. google.com |
| Carbamate Decomposition | Metal Oxides | ZnO, Bi2O3 | Lowers decomposition temperature, improves yield. researchgate.netgoogle.com |
| Carbamate Decomposition | Supported Metal Catalysts | Pd on Carbon | High efficiency, ease of separation and reuse. |
Atom Economy and Waste Minimization in Reaction Design
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.com
The traditional phosgene-based synthesis of this compound from 2-chloro-6-fluoroaniline has a poor atom economy due to the formation of two equivalents of HCl as a byproduct for every isocyanate group formed. google.com In contrast, the non-phosgene route via a carbamate intermediate demonstrates a significantly higher atom economy. For example, in the synthesis using dimethyl carbonate, the only byproduct is methanol, which can be recycled. The subsequent thermal decomposition of the carbamate ideally yields only the isocyanate and methanol, which can also be recovered and reused. researchgate.netresearchgate.net
Theoretical Atom Economy Comparison:
Phosgene Route: C₆H₅ClFN (2-chloro-6-fluoroaniline) + COCl₂ (phosgene) → C₇H₃ClFNO (this compound) + 2HCl (hydrogen chloride)
Atom Economy ≈ 88% (assuming complete conversion and no side reactions)
Non-Phosgene Route (via DMC):
Step 1: C₆H₅ClFN + (CH₃O)₂CO (DMC) → C₉H₉ClFNO₂ (carbamate intermediate) + CH₃OH (methanol)
Step 2: C₉H₉ClFNO₂ → C₇H₃ClFNO + CH₃OH
Life Cycle Assessment of Synthetic Pathways
A Life Cycle Assessment (LCA) provides a comprehensive evaluation of the environmental impacts of a product or process from cradle to gate, encompassing raw material extraction, manufacturing, and transportation. americanchemistry.com While a specific LCA for this compound is not publicly available, LCAs of other major aromatic isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) offer valuable insights. americanchemistry.comuniversiteitleiden.nl
An LCA comparing the traditional phosgene route to a non-phosgene route for a specialty aromatic isocyanate like this compound would likely highlight the significant environmental benefits of the latter. The elimination of phosgene production and the reduction in corrosive waste (HCl) would lead to lower impacts in categories such as human toxicity and ecotoxicity. Furthermore, the potential for reduced energy consumption through optimized catalytic processes in the non-phosgene route would contribute to a lower carbon footprint. universiteitleiden.nl The use of bio-based feedstocks for the synthesis of precursors would further enhance the sustainability profile of the final product. researchgate.net
Safer Chemistry for Synthesis and Downstream Applications
The principle of designing safer chemicals and processes is paramount in the context of isocyanates, which are known respiratory and skin sensitizers. irsst.qc.ca The primary step towards safer chemistry in the synthesis of this compound is the move away from the highly toxic and hazardous phosgene. researchgate.netresearchgate.net Non-phosgene routes inherently reduce the risk of accidental exposure to this dangerous chemical.
However, this compound, like other isocyanates, is a reactive and potentially hazardous compound. Therefore, safer chemistry also extends to its handling and downstream applications. This includes:
Process Intensification: The use of continuous flow reactors for the synthesis and immediate downstream conversion of the isocyanate can minimize the amount of the hazardous intermediate present at any given time, reducing the risk of large-scale exposure in case of an accident.
Safer Downstream Products: Research is ongoing to develop non-isocyanate polyurethanes (NIPUs) which avoid the use of isocyanates altogether in the final polymer formulation. nih.gov This involves reacting cyclic carbonates with amines to form polyhydroxyurethanes, offering a potentially safer alternative in certain applications.
Workplace Safety: Implementing robust industrial hygiene practices, including closed handling systems and effective ventilation, is crucial for protecting workers from exposure. actsafe.ca Training on the safe handling of isocyanates is also a critical component of risk management. iso-chemie.eu
By embracing these green chemistry principles, the chemical industry can continue to benefit from the unique properties of this compound while minimizing the environmental and health impacts associated with its production and use.
Future Perspectives and Emerging Research Avenues
Exploration of Novel Reactivity and Transformation Pathways
The inherent reactivity of the isocyanate group, coupled with the electronic effects of the chloro and fluoro substituents on the aromatic ring, makes 1-chloro-3-fluoro-2-isocyanatobenzene a fertile ground for exploring novel chemical transformations. The isocyanate moiety is well-known for its susceptibility to nucleophilic attack and its participation in cycloaddition reactions.
Future research is likely to focus on expanding the repertoire of reactions beyond standard nucleophilic additions. The electron-withdrawing nature of the halogen atoms can influence the regioselectivity and stereoselectivity of these reactions, opening doors to the synthesis of complex molecular architectures. For instance, investigating asymmetric transformations using chiral nucleophiles or catalysts could lead to the production of enantiomerically pure derivatives with potential applications in pharmaceuticals and materials science.
[3+2] cycloaddition reactions of the isocyanate group with various dipolarophiles represent another promising area. researchgate.net These reactions can lead to the formation of five-membered heterocyclic rings, which are prevalent scaffolds in many biologically active compounds. The influence of the chloro and fluoro substituents on the electronic properties of the isocyanate could modulate the reactivity and selectivity of these cycloadditions, allowing for the synthesis of novel heterocyclic libraries.
Furthermore, exploring the potential for intramolecular reactions, where other functional groups are introduced onto the aromatic ring, could lead to the development of novel tandem or cascade reactions for the efficient construction of complex polycyclic systems. The strategic placement of the chloro and fluoro groups can be leveraged to direct these transformations and access previously unattainable molecular frameworks.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration with automated synthesis platforms. rsc.orgchemrxiv.orguniversityofcalifornia.edu The synthesis and subsequent reactions of isocyanates, which can be hazardous on a large scale, are particularly well-suited for flow chemistry. google.com
Future research will likely focus on developing robust and scalable flow chemistry protocols for the synthesis of this compound and its derivatives. This would involve optimizing reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry in microreactors or continuous stirred-tank reactors. The ability to safely handle reactive intermediates and precisely control reaction conditions in a continuous flow setup can mitigate many of the risks associated with isocyanate chemistry. rsc.orgresearchgate.net
Moreover, integrating these flow processes with automated synthesis platforms can accelerate the discovery and optimization of new derivatives. acs.orgbeilstein-journals.org High-throughput screening of reaction conditions and the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies would become more efficient. The automated synthesis of ureas and carbamates from isocyanates has already been demonstrated and can be adapted for this compound. acs.orgnih.gov This approach would be invaluable for generating diverse sets of molecules for biological screening or materials testing.
Development of this compound as a Probe for Biological Systems
The presence of a fluorine atom in this compound opens up the exciting possibility of its use as a probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and imaging for studying biological systems. nih.gov ¹⁹F NMR is a powerful technique due to the high sensitivity of the ¹⁹F nucleus and the lack of endogenous fluorine in most biological tissues, resulting in background-free signals. nih.govnih.gov
Researchers are actively developing ¹⁹F NMR probes that can report on their local microenvironment, such as pH, temperature, or the presence of specific enzymes. acs.orgcfplus.cz The chemical shift of the fluorine atom in this compound is sensitive to its electronic surroundings. By designing derivatives where the isocyanate group reacts with specific biological targets, the resulting change in the fluorine's chemical environment could be detected by ¹⁹F NMR. This would allow for the non-invasive monitoring of biological processes in vitro and potentially in vivo.
For example, derivatives could be designed to bind to specific proteins or enzymes. Upon binding, the conformation of the molecule would change, leading to a shift in the ¹⁹F NMR signal. This could be used to study protein-ligand interactions, enzyme activity, or to image the distribution of specific targets within cells or organisms. aacrjournals.org The development of "activatable" probes, where a significant change in the ¹⁹F NMR signal occurs only upon interaction with the target, is a particularly promising area of research. acs.org
Rational Design of Derivatives for Specific Applications
The principles of rational drug design and materials science can be applied to create derivatives of this compound with tailored properties for specific applications. slideshare.netlongdom.org By systematically modifying the structure of the molecule and evaluating the impact on its activity or properties, researchers can optimize its performance.
In the context of drug discovery, the chloro and fluoro substituents can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to biological targets. nih.govresearchgate.net The lipophilicity and metabolic stability of a drug candidate can also be fine-tuned by the strategic placement of halogen atoms. researchgate.net By using computational modeling and structure-based design, derivatives of this compound can be rationally designed to target specific enzymes or receptors implicated in disease.
Beyond pharmaceuticals, the rational design of derivatives can lead to new materials with unique properties. For example, the incorporation of this fluorinated building block into polymers could enhance their thermal stability, chemical resistance, and optical properties. The isocyanate group provides a convenient handle for polymerization or for grafting onto existing polymer backbones. By carefully selecting the co-monomers or the polymer architecture, materials with tailored mechanical, thermal, and surface properties can be developed.
Addressing Challenges in Scalable and Environmentally Responsible Production
The traditional industrial synthesis of isocyanates often involves the use of highly toxic and hazardous reagents, most notably phosgene (B1210022). rsc.orgrsc.orgepa.gov A major focus of future research will be the development of scalable and environmentally responsible production methods for this compound that avoid the use of phosgene.
Several phosgene-free routes to isocyanates are being actively investigated, including the thermal decomposition of carbamates, the Curtius rearrangement of acyl azides, and the reductive carbonylation of nitro compounds. nwo.nllibretexts.orgacs.org Research into these alternative pathways will be crucial for the sustainable production of this compound. The development of efficient and recyclable catalysts is a key aspect of making these processes economically viable and environmentally friendly. researchgate.net
Q & A
Q. What are the established synthetic routes for 1-Chloro-3-fluoro-2-isocyanatobenzene?
The compound is typically synthesized via nucleophilic aromatic substitution of a chloro-fluoro-substituted benzene precursor. A common approach involves reacting 2-chloro-1,3-difluorobenzene with isocyanate precursors under controlled conditions. For example, using sodium isocyanate in a polar aprotic solvent (e.g., dimethylformamide, DMF) at elevated temperatures (80–100°C) to facilitate substitution . Post-reaction purification via column chromatography or recrystallization is recommended to isolate the product.
Q. What safety protocols are critical for handling this compound?
This compound exhibits acute toxicity (H331) and skin corrosion (H314) . Key precautions include:
- Working in a fume hood with appropriate PPE (gloves, lab coat, goggles).
- Storing under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or polymerization.
- Disposing of waste via certified hazardous waste handlers compliant with local regulations .
Q. Which analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity.
- IR Spectroscopy : Detection of the isocyanate group (~2250 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification.
- HPLC/UHPLC : To monitor reaction progress and assess purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Design of Experiments (DOE) : Systematically vary parameters like temperature, solvent polarity, and reagent stoichiometry.
- Catalyst Screening : Evaluate transition-metal catalysts (e.g., CuI) to enhance substitution efficiency.
- In-situ Monitoring : Use HPLC or GC-MS to track intermediates and adjust reaction time dynamically .
Q. What computational tools are useful for predicting reactivity or biological activity?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., Fukui indices) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Screen for potential interactions with enzymes (e.g., NF-κB, IKK) based on structural analogs .
- Retrosynthesis AI : Platforms like Pistachio or Reaxys can propose alternative synthetic pathways .
Q. How does the compound’s structure influence its potential as a bioactivity probe?
The isocyanate group enables covalent binding to biological targets (e.g., cysteine residues in enzymes). Structural analogs have shown activity as IKK inhibitors and in disrupting NF-κB signaling pathways. Researchers can functionalize the aromatic core via click chemistry (e.g., azide-alkyne cycloaddition) to develop targeted probes .
Q. How should researchers resolve contradictions in reported synthesis yields?
- Variable Analysis : Compare moisture exclusion methods (e.g., molecular sieves vs. inert gas) across studies.
- Precursor Purity : Use HPLC to verify starting material quality, as trace impurities can derail substitution.
- Reproducibility Trials : Replicate protocols from literature with controlled variables (e.g., solvent batch, heating rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
